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Compound of Interest

Compound Name: 1-Nitrosopiperazine

Cat. No.: B026205 Get Quote

1-Nitrosopiperazine: A Toxicological and
Carcinogenic Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary
1-Nitrosopiperazine (1-NP) is a nitrosamine of significant toxicological concern due to its

demonstrated carcinogenicity in animal models and its potential for human exposure through

various sources, including as a potential impurity in pharmaceutical products. This technical

guide provides a comprehensive overview of the toxicological profile of 1-NP, with a primary

focus on its carcinogenicity. It includes a detailed summary of key animal carcinogenicity

studies, an analysis of its genotoxic potential, and an elucidation of its mechanism of action,

from metabolic activation to DNA damage and repair. This document is intended to serve as a

critical resource for professionals involved in chemical safety assessment and drug

development, providing the necessary data and experimental context to inform risk assessment

and mitigation strategies.
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Property Value

Chemical Name 1-Nitrosopiperazine

Synonyms N-Nitrosopiperazine, Mononitrosopiperazine

CAS Number 5632-47-3

Molecular Formula C₄H₉N₃O

Molecular Weight 115.13 g/mol

Appearance Green Oil

Solubility
Moderately soluble in water; soluble in organic

solvents like ethanol and acetone.[1]

Carcinogenicity
The carcinogenic potential of 1-Nitrosopiperazine has been evaluated in animal studies, with

the primary evidence of its carcinogenicity derived from oral administration studies in rats.

Animal Carcinogenicity Studies
A key study by Love et al. (1977) investigated the chronic oral toxicity of 1-NP in MRC rats. The

findings from this study are summarized below.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.synzeal.com/en/1-nitrosopiperazine
https://www.benchchem.com/product/b026205?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/141802/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species/Stra

in

Route of

Administratio

n

Dose Levels
Duration of

Treatment

Tumor

Incidence

and Location

Reference

Rat (MRC)
Drinking

Water

400 mg/L (3.5

mM)

20 ml/rat/day,

5 days/week
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oblastomas) -

Small number

of Liver
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Love et al.,

1977[2]

Rat (MRC)
Drinking

Water

800 mg/L (7.0

mM)

20 ml/rat/day,

5 days/week

for life

- Olfactory

Tumors

(mainly

esthesioneur

oblastomas) -

Small number

of Liver

Tumors

Love et al.,

1977[2]

In the higher dose group, the first olfactory tumors were observed at 36 weeks, while in the

lower dose group, they appeared at 64 weeks.[2] No such tumors were reported in the

untreated control group.[2] The study suggested that the carcinogenicity of 1-NP might be

partly due to its disproportionation to the more potent carcinogen 1,4-dinitrosopiperazine in the

acidic environment of the rat stomach.[2][3]

Studies on methylated derivatives of nitrosopiperazine in rats have also demonstrated

significant carcinogenic activity, primarily inducing tumors of the esophagus and nasal cavity.[4]

[5]

IARC Classification
The International Agency for Research on Cancer (IARC) has evaluated N-nitroso compounds.

While a specific classification for 1-Nitrosopiperazine is not individually listed in the readily

available summaries, the class of N-nitroso compounds includes agents that are classified as
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carcinogenic to humans (Group 1) or probably carcinogenic to humans (Group 2A).[6][7] For

instance, N-Nitrosopiperidine is considered to have sufficient evidence of carcinogenicity in

experimental animals.[6]

Genotoxicity
1-Nitrosopiperazine is a genotoxic compound, a property that is closely linked to its

carcinogenic potential. Its genotoxicity has been demonstrated in various assays that detect

DNA damage and mutations.

In Vitro Genotoxicity
Bacterial Reverse Mutation Assay (Ames Test): N-nitrosamines, including cyclic nitrosamines

like 1-NP, are known to be mutagenic in the Ames test, typically requiring metabolic

activation.[8][9][10] The assay uses various strains of Salmonella typhimurium and

Escherichia coli to detect point mutations. For nitrosamines, enhanced testing conditions,

such as the use of a pre-incubation method and S9 fractions from hamster liver in addition to

rat liver, are often recommended to improve the sensitivity of the assay.[11][12][13]

Mammalian Cell-Based Assays: In vitro studies using mammalian cells can also assess the

genotoxic potential of 1-NP. These assays can detect a range of endpoints, including gene

mutations, chromosomal aberrations, and DNA strand breaks.

In Vivo Genotoxicity
Micronucleus Test: The in vivo micronucleus test in rodents is a standard assay for detecting

chromosomal damage.[14][15][16][17] This test identifies the formation of micronuclei in

erythrocytes, which result from chromosome fragments or whole chromosomes that are not

incorporated into the main nucleus during cell division. Given the genotoxic nature of 1-NP, it

is expected to be positive in this assay.

Mechanism of Action
The carcinogenic and genotoxic effects of 1-Nitrosopiperazine are dependent on its metabolic

activation to a reactive electrophilic species that can bind to cellular macromolecules,

particularly DNA.
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Metabolic Activation
Similar to other N-nitrosamines, 1-Nitrosopiperazine undergoes metabolic activation primarily

by cytochrome P450 (CYP) enzymes in the liver and other tissues.[18][19][20] The key initial

step is the α-hydroxylation of the carbon atom adjacent to the nitroso group. This results in the

formation of an unstable α-hydroxynitrosamine. This intermediate then spontaneously

decomposes to form a reactive electrophile, likely a diazonium ion, which is a potent alkylating

agent.[21][22][23]

1-Nitrosopiperazine

α-Hydroxynitrosopiperazine
(unstable)

α-hydroxylation

Cytochrome P450
(e.g., CYP2A family)

Reactive Electrophile
(Diazonium ion)

Spontaneous
decomposition

DNA Adducts

Alkylation

DNA

Click to download full resolution via product page

Metabolic activation of 1-Nitrosopiperazine.

DNA Adduct Formation and Repair
The reactive electrophile generated from the metabolism of 1-NP can covalently bind to

nucleophilic sites on DNA bases, forming DNA adducts.[19][20][24] These adducts, if not

repaired, can lead to miscoding during DNA replication, resulting in mutations and the initiation

of carcinogenesis.[18][25]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b026205?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7251630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10003415/
https://pubmed.ncbi.nlm.nih.gov/35562949/
https://www.researchgate.net/publication/368913681_DNA_Alkylation_Damage_by_Nitrosamines_and_Relevant_DNA_Repair_Pathways
https://www.mdpi.com/1422-0067/24/5/4684
https://oncohemakey.com/alkylating-agents-2/
https://www.benchchem.com/product/b026205?utm_src=pdf-body-img
https://www.benchchem.com/product/b026205?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10003415/
https://pubmed.ncbi.nlm.nih.gov/35562949/
https://pubmed.ncbi.nlm.nih.gov/36902118/
https://pubmed.ncbi.nlm.nih.gov/7251630/
https://pubmed.ncbi.nlm.nih.gov/6398302/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The primary DNA repair pathways involved in removing alkylation damage from N-nitroso

compounds include:

Base Excision Repair (BER): This pathway is responsible for removing smaller alkylated

bases.[22][24][25]

O⁶-methylguanine-DNA methyltransferase (MGMT): This protein directly reverses alkylation

at the O⁶-position of guanine, a critical mutagenic lesion.[22][26]

AlkB Homologs (ALKBH): These enzymes repair certain N-alkylated DNA bases through

oxidative demethylation.[22][26]
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DNA damage and repair pathways for nitrosamine-induced adducts.
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Experimental Protocols
Chronic Oral Carcinogenicity Study in Rats (based on
Love et al., 1977)

Test System: Male MRC rats.

Administration: 1-Nitrosopiperazine was administered in the drinking water.

Dosage: Two dose groups were used: 400 mg/L and 800 mg/L. The daily intake was

controlled to 20 ml per rat.

Dosing Regimen: Dosing was performed 5 days a week for the lifespan of the animals.

Observations: Animals were monitored for clinical signs of toxicity and tumor development.

Pathology: At necropsy, a full histopathological examination of organs was conducted, with a

particular focus on the nasal passages and liver.

Control Group: An untreated control group was maintained under identical conditions.

Bacterial Reverse Mutation Assay (Ames Test) -
Enhanced Protocol for Nitrosamines

Test System:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and

Escherichia coli strain WP2 uvrA (pKM101).[11]

Metabolic Activation: The assay is conducted with and without an exogenous metabolic

activation system (S9 fraction). For nitrosamines, it is recommended to use S9 from both rat

and hamster liver, induced with agents like phenobarbital and β-naphthoflavone, at a

concentration of 30%.[11]

Assay Type: The pre-incubation method is recommended over the plate incorporation

method, with a pre-incubation time of 30 minutes.[11]

Procedure:

The test substance, bacterial culture, and S9 mix (or buffer) are pre-incubated.
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The mixture is then combined with molten top agar and poured onto minimal glucose agar

plates.

Plates are incubated at 37°C for 48-72 hours.

Data Analysis: A positive result is indicated by a dose-related increase in the number of

revertant colonies that is at least double the spontaneous reversion rate.

Controls: Both negative (vehicle) and positive controls (known mutagens, including known

nitrosamines) are run concurrently.[11]

In Vivo Mammalian Erythrocyte Micronucleus Test
(OECD 474)

Test System: Rodents, typically mice or rats.

Administration: The test substance is administered via a relevant route of exposure (e.g., oral

gavage, intraperitoneal injection) at three dose levels.[14][15]

Dosing Regimen: Typically, a single administration or two administrations 24 hours apart.[27]

Sample Collection: Bone marrow is collected at 24 and 48 hours after the last administration.

[14][15]

Slide Preparation and Analysis:

Bone marrow cells are flushed, and smears are prepared on microscope slides.

Slides are stained to differentiate between polychromatic erythrocytes (PCEs) and

normochromatic erythrocytes (NCEs).

At least 4000 PCEs per animal are scored for the presence of micronuclei.[14]

Data Analysis: The frequency of micronucleated PCEs (MN-PCEs) is calculated. A positive

result is a statistically significant, dose-dependent increase in the frequency of MN-PCEs in

treated animals compared to the concurrent negative control.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.ema.europa.eu/en/documents/other/appendix-3-enhanced-ames-test-conditions-n-nitrosamines_en.pdf
https://www.nucro-technics.com/services/genetic-toxicology/invivo-mammalianmicronucleus/
https://www.toxlab.co/genetic-toxicology-studies-study-design-of-mammalian-erythrocyte-micronucleus-test-oecd-474/
https://www.oecd.org/en/publications/test-no-474-mammalian-erythrocyte-micronucleus-test_9789264264762-en.html
https://www.nucro-technics.com/services/genetic-toxicology/invivo-mammalianmicronucleus/
https://www.toxlab.co/genetic-toxicology-studies-study-design-of-mammalian-erythrocyte-micronucleus-test-oecd-474/
https://www.nucro-technics.com/services/genetic-toxicology/invivo-mammalianmicronucleus/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Controls: A vehicle control and a positive control (a known clastogen like cyclophosphamide)

are included in the study.[14]

Animal Dosing
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Workflow for the in vivo micronucleus test.

Conclusion
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1-Nitrosopiperazine is a genotoxic carcinogen, with its primary carcinogenic effects observed

in the nasal cavity and liver of rats in chronic oral exposure studies. Its mechanism of action

involves metabolic activation by cytochrome P450 enzymes to a reactive species that forms

DNA adducts, leading to mutations if not repaired by cellular DNA repair mechanisms. The

genotoxicity of 1-NP can be detected in standard in vitro and in vivo assays, although

specialized protocols may be required to enhance the sensitivity for nitrosamines in some in

vitro systems. The comprehensive toxicological data presented in this guide underscores the

importance of controlling human exposure to 1-Nitrosopiperazine and highlights the need for

robust analytical methods to detect its presence as a potential impurity in consumer products

and pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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